methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate
Description
Methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a cyclopenta[d]thiazole core fused with a piperidine-carboxylate moiety. Its structure includes a 4-methoxybenzamido substituent, which may influence pharmacological properties such as receptor binding affinity or metabolic stability.
Properties
IUPAC Name |
methyl 1-[2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-29-15-5-3-13(4-6-15)19(26)24-22-23-18-16(7-8-17(18)31-22)20(27)25-11-9-14(10-12-25)21(28)30-2/h3-6,14,16H,7-12H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVULPUHGYOTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps:
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Formation of the Cyclopenta[d]thiazole Core
- The cyclopenta[d]thiazole core can be synthesized via a cyclization reaction involving a thioamide and a suitable electrophile. For instance, a thioamide can react with a halogenated cyclopentane derivative under basic conditions to form the thiazole ring.
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Amidation
- The introduction of the 4-methoxybenzamido group can be achieved through an amidation reaction. This involves reacting the cyclopenta[d]thiazole derivative with 4-methoxybenzoic acid or its activated ester in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
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Esterification
- The final step involves esterification to introduce the methyl ester group. This can be done by reacting the carboxylic acid derivative of the compound with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the thiazole ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction
- Reduction reactions can target the carbonyl groups in the compound. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
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Substitution
- Nucleophilic substitution reactions can occur at the amide or ester groups. For example, the methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Alcohol derivatives from the reduction of carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate exhibit anticancer properties. For instance, thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Effects
The compound's structural components suggest potential antimicrobial activity. Thiazole derivatives are known for their effectiveness against various bacterial and fungal strains. Research indicates that modifications in the benzamide group can enhance antimicrobial potency .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. Studies have shown that thiazole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Case Study 1: Anticancer Activity
A study investigating a series of thiazole-based compounds demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the compound's ability to induce apoptosis through the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting its potential as an antimicrobial agent .
| Pathogen Tested | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Inhibitory |
| Escherichia coli | 32 | Inhibitory |
Mechanism of Action
The mechanism by which methyl 1-(2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carbonyl)piperidine-4-carboxylate exerts its effects would depend on its specific biological target. Generally, compounds with thiazole rings can interact with various biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally related derivatives, focusing on physical characteristics, spectral data, and biological activity. The analysis adheres to best practices for data presentation in research, emphasizing clarity and precision through tables and systematic comparisons .
Structural and Physical Properties
The compound’s hybrid architecture distinguishes it from simpler heterocycles. Key comparisons include:
Notes: The diethyl derivative (1l) serves as a structural analog due to its fused heterocyclic system and ester functionalities. However, the nitro and cyano groups in 1l may confer distinct electronic properties compared to the methoxybenzamido group in the target compound.
Spectroscopic Data
Spectral comparisons highlight differences in electronic environments:
Pharmacological and Biochemical Profiles
While direct activity data for the target compound are unavailable, structural analogs suggest plausible trends:
Notes: The 4-methoxybenzamido group in the target compound could improve membrane permeability compared to the nitro-substituted analog .
Research Findings and Implications
- Structural Optimization : The piperidine-carboxylate moiety may enhance binding to polar enzyme pockets, a feature absent in compound 1l .
- Synthetic Challenges : The cyclopenta[d]thiazole core requires multi-step synthesis, contrasting with the one-pot synthesis of 1l .
- Therapeutic Potential: Hybrid architectures like the target compound are increasingly explored for multitarget drug design, though toxicity profiles remain uncharacterized.
Tables for Data Presentation (Example Framework)
Table 1: Comparative Analysis of Spectral Data
Q & A
Q. What experimental frameworks address discrepancies in enzyme inhibition data across studies?
- Answer :
- Kinetic analysis : Determine inhibition mechanism (competitive/non-competitive) via Lineweaver-Burk plots .
- Orthogonal assays : Validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Mutagenesis studies : Identify critical binding residues (e.g., Ala-scanning) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
